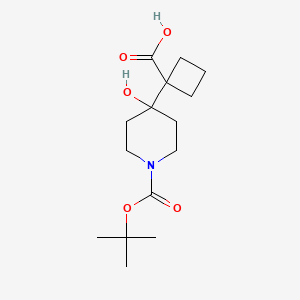

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid

Description

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid is an organic compound with a complex structure that includes a piperidine ring, a cyclobutane ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Properties

IUPAC Name |

1-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-9-7-15(20,8-10-16)14(11(17)18)5-4-6-14/h20H,4-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSBQXHKJWYUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2(CCC2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then protected with a tert-butoxycarbonyl group. The cyclobutane ring is introduced through a cyclization reaction. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce the free amine. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine. This amine can then interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

1-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid: Similar in structure but lacks the piperidine ring.

1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a cyclobutane ring.

1-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Features a cyclohexane ring instead of a cyclobutane ring

Uniqueness

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid is unique due to its combination of a piperidine ring and a cyclobutane ring, along with the Boc protecting group. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid, often abbreviated as Boc-Hydroxypiperidine , is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of Boc-Hydroxypiperidine can be described by the following molecular formula: . The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a cyclobutane carboxylic acid moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 24728864 |

| Solubility | Soluble in organic solvents |

The biological activity of Boc-Hydroxypiperidine is primarily attributed to its role as a carboxylesterase substrate . Carboxylesterases (CEs) are enzymes that hydrolyze ester bonds in various substrates, which plays a crucial role in drug metabolism and detoxification processes. This compound may interact with CEs, influencing the pharmacokinetics of drugs metabolized by these enzymes .

Pharmacological Applications

Boc-Hydroxypiperidine has been investigated for its potential use in:

- Drug Development : Serving as an intermediate in synthesizing various pharmaceuticals, including analgesics and anesthetics.

- Biochemical Research : As a tool for studying enzyme kinetics and the metabolism of related compounds.

Case Studies and Research Findings

Several studies have reported on the biological implications of Boc-Hydroxypiperidine:

- Metabolism Studies :

-

Analgesic Development :

- Research into piperidine derivatives has shown that compounds similar to Boc-Hydroxypiperidine can exhibit analgesic properties, suggesting that modifications to this compound may yield potent pain-relieving agents.

- Toxicological Assessments :

Comparative Analysis

The following table summarizes the biological activity and pharmacological relevance of Boc-Hydroxypiperidine compared to other related compounds:

| Compound | Biological Activity | Pharmacological Use |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine | Substrate for carboxylesterases | Intermediate in drug synthesis |

| 4-Hydroxypiperidine | Analgesic properties | Pain management |

| Fentanyl | Potent analgesic | Anesthesia |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.